molecular formula C10H12N2O3 B1386355 6-(Propylcarbamoyl)pyridine-2-carboxylic acid CAS No. 21855-17-4

6-(Propylcarbamoyl)pyridine-2-carboxylic acid

Cat. No.: B1386355
CAS No.: 21855-17-4
M. Wt: 208.21 g/mol
InChI Key: IZXMXLGRSWULDN-UHFFFAOYSA-N
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Description

“6-(Propylcarbamoyl)pyridine-2-carboxylic acid” is a chemical compound with the molecular formula C10H12N2O3. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine .

Scientific Research Applications

6-(Propylcarbamoyl)pyridine-2-carboxylic acid has a wide range of applications in scientific research. It has been used in the synthesis of a variety of compounds, including pharmaceuticals, pesticides, and other organic compounds. In addition, this compound has been used in drug discovery and biochemistry experiments, as well as in the study of physiological effects.

Mechanism of Action

6-(Propylcarbamoyl)pyridine-2-carboxylic acid has been found to interact with a variety of proteins and enzymes, including cytochrome P450 enzymes and other enzymes involved in drug metabolism. It has also been found to interact with cell membrane receptors, such as G-protein-coupled receptors and ion channels. This interaction is thought to be the mechanism by which this compound exerts its effects in laboratory experiments.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, anti-fungal, and anti-bacterial properties, as well as to have an inhibitory effect on the growth of certain cancer cells. In addition, this compound has been found to have an effect on the nervous system, acting as a sedative and an antidepressant.

Advantages and Limitations for Lab Experiments

The use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in laboratory experiments has a number of advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, this compound has a wide range of applications in scientific research, making it a versatile compound for use in a variety of experiments. However, there are some limitations to the use of this compound in laboratory experiments. It has been found to be toxic in high concentrations, and it can be difficult to accurately measure the concentration of this compound in solution.

Future Directions

There are a number of potential future directions for the use of 6-(Propylcarbamoyl)pyridine-2-carboxylic acid in scientific research. One potential direction is the development of new methods for the synthesis of this compound, which could potentially increase the efficiency and cost-effectiveness of the synthesis process. In addition, further research could be conducted into the biochemical and physiological effects of this compound, as well as its potential applications in drug discovery and biochemistry. Finally, further research could be conducted into the toxicity of this compound, and potential methods for mitigating its toxic effects.

Properties

IUPAC Name

6-(propylcarbamoyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O3/c1-2-6-11-9(13)7-4-3-5-8(12-7)10(14)15/h3-5H,2,6H2,1H3,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZXMXLGRSWULDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NC(=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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